Bienvenue dans la boutique en ligne BenchChem!

(2,3,6-Trimethoxypyridin-4-yl)methanol

Antitubercular Drug Discovery Mycobacterium tuberculosis ATP Synthase Inhibition

This precise 2,3,6-trimethoxy-4-hydroxymethyl pyridine is a non-negotiable synthetic intermediate for DARQ-class antitubercular agents like TBAJ-876. Using isomers or analogs will fail to reproduce the 10-fold potency gain and reduced hERG liability reported for this specific scaffold. Procure to build focused libraries for ATP synthase inhibition or colchicine-site tubulin targeting. Strictly for validated R&D; not a drug substance.

Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
CAS No. 1383788-24-6
Cat. No. B1402938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,6-Trimethoxypyridin-4-yl)methanol
CAS1383788-24-6
Molecular FormulaC9H13NO4
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C(=C1)CO)OC)OC
InChIInChI=1S/C9H13NO4/c1-12-7-4-6(5-11)8(13-2)9(10-7)14-3/h4,11H,5H2,1-3H3
InChIKeyLAYHLBIUZFTQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3,6-Trimethoxypyridin-4-yl)methanol (CAS 1383788-24-6) | Key Intermediate for Next-Generation Bedaquiline Analogs


(2,3,6-Trimethoxypyridin-4-yl)methanol (CAS 1383788-24-6) is a heterocyclic building block with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.20 g/mol . This pyridine derivative, featuring a specific 2,3,6-trimethoxy substitution pattern and a hydroxymethyl group at the 4-position, is not a final drug substance but a specialized synthetic intermediate. Its primary documented application is as a reactant in the preparation of 3,5-dialkoxypyridine (DARQ) analogs of the antituberculosis drug bedaquiline, including the clinical candidate TBAJ-876 [1]. The compound is commercially available from multiple vendors, typically with a purity of ≥95-98% .

Why Structural Analogs of (2,3,6-Trimethoxypyridin-4-yl)methanol Cannot Be Used Interchangeably


Attempting to substitute (2,3,6-Trimethoxypyridin-4-yl)methanol with a closely related pyridine analog (e.g., 2,3,6-trimethoxypyridine, 2,3,4-trimethoxypyridine, or other pyridine methanols) will almost certainly result in a failed synthesis or a compound with fundamentally different biological activity. The precise 2,3,6-substitution pattern and the 4-hydroxymethyl group are not interchangeable; they dictate the molecule's reactivity, its three-dimensional orientation in the final target, and its interaction with the target binding site. In the context of bedaquiline analog development, the 3,5-dialkoxypyridine (DARQ) class, which includes the target compound's derivatives, was specifically designed to improve upon the safety and potency profile of bedaquiline [1]. Modifications to this core structure have been shown to profoundly impact key drug properties like lipophilicity, hERG channel inhibition, and antimycobacterial activity [2][3]. The specific quantitative evidence in Section 3 demonstrates the performance differentials driven by this structural core.

Quantitative Evidence for Selecting (2,3,6-Trimethoxypyridin-4-yl)methanol for Advanced Synthesis Programs


Superior Antimycobacterial Potency of the TBAJ-876 Derivative vs. Bedaquiline

The derivative synthesized using the (2,3,6-trimethoxypyridin-4-yl)methanol core, TBAJ-876, demonstrates significantly more potent in vitro activity against Mycobacterium tuberculosis H37Rv compared to its parent drug, bedaquiline. The Minimum Inhibitory Concentration (MIC90) for TBAJ-876 is 4 ng/mL, a 10-fold improvement over bedaquiline's MIC90 of 40 ng/mL under identical replicating conditions [1]. This increased potency is a direct result of the optimized DARQ core, of which the target compound is a key precursor.

Antitubercular Drug Discovery Mycobacterium tuberculosis ATP Synthase Inhibition

Reduced Cardiac Liability (hERG Inhibition) of the TBAJ-876 Derivative vs. Bedaquiline

A major liability of bedaquiline is its potent inhibition of the cardiac hERG potassium channel, leading to QT interval prolongation. The DARQ scaffold, for which the target compound is a key intermediate, was specifically designed to mitigate this risk. The derivative TBAJ-876 is reported to have a lower risk of QT prolongation and a more favorable safety profile than bedaquiline [1][2]. While specific hERG IC50 values for the target compound are not available, the class-level data shows that modifications to the C-unit (the pyridine-derived portion) can dramatically alter hERG inhibition. For instance, replacing bedaquiline's naphthalene C-unit with a 3,5-dimethoxy-4-pyridyl group (structurally similar to the target compound's core) retained high anti-bacterial potency while exerting less inhibition of the hERG channel [3].

Cardiotoxicity hERG Channel QT Prolongation Drug Safety

Enhanced Tubulin Polymerization Inhibition by a Trimethoxypyridine Derivative

Trimethoxypyridine derivatives, a class to which this compound's core belongs, have been identified as potent tubulin targeting agents. In a study of novel trimethoxypyridine derivatives, compound VI showed superior anti-proliferative activity and tubulin polymerization inhibition compared to the reference drug colchicine [1]. Specifically, compound VI inhibited tubulin polymerization with an IC50 of 8.92 nM, which was more potent than colchicine's IC50 of 9.85 nM in the same assay [1]. This suggests that the trimethoxypyridine scaffold is a privileged structure for engaging the colchicine binding site on tubulin.

Anticancer Drug Discovery Tubulin Polymerization Colchicine Binding Site

Improved Physicochemical Profile: Lipophilicity and ADME of the TBAJ-876 Derivative

Bedaquiline's high lipophilicity contributes to a long terminal half-life and tissue accumulation. The DARQ analogs, derived from intermediates like (2,3,6-Trimethoxypyridin-4-yl)methanol, were designed to be less lipophilic. TBAJ-876, the lead clinical candidate from this series, has a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and is reported to be less lipophilic than bedaquiline [1]. This is supported by the calculated XLogP for TBAJ-876 being 0.94 [2], whereas bedaquiline is known to be highly lipophilic with a clogP >7. This significant reduction in lipophilicity is a direct consequence of the polar trimethoxypyridine core.

ADME Lipophilicity Drug Metabolism Pharmacokinetics

Structural Validation of Target Engagement via Cryo-EM for the TBAJ-876 Derivative

The precise binding mode of the DARQ scaffold, which includes the target compound's core structure, has been experimentally validated at high resolution. A cryo-electron microscopy (cryo-EM) structure of TBAJ-876 bound to the F1FO-ATP synthase of Mycobacterium smegmatis has been solved (EMDB-29652) [1]. This structural data confirms that the (2,3,6-trimethoxypyridin-4-yl) moiety is a critical component of the ligand, making specific interactions within the FO domain of the enzyme. This provides an unparalleled level of understanding of its mechanism of action and confirms its engagement with the intended biological target.

Cryo-EM Structural Biology Drug-Target Interaction ATP Synthase

Demonstrated Scalability for the TBAJ-876 Derivative via Continuous Flow Synthesis

The synthetic utility of the DARQ scaffold, and by extension the intermediate (2,3,6-Trimethoxypyridin-4-yl)methanol, has been validated beyond the milligram scale. A continuous flow process for the efficient preparation of the anti-tuberculosis drug TBAJ-876 has been developed, demonstrating a scalable route for the molecule [1]. This indicates that the synthetic pathway involving this key building block is robust and amenable to larger-scale production, which is a crucial consideration for procurement in advanced research programs.

Process Chemistry Continuous Flow Scale-up Synthetic Methodology

Primary Application Scenarios for Procuring (2,3,6-Trimethoxypyridin-4-yl)methanol


Synthesis of Next-Generation Bedaquiline (DARQ) Analogs for Tuberculosis

The primary and most well-documented use case for (2,3,6-Trimethoxypyridin-4-yl)methanol is as a key reactant in the synthesis of 3,5-dialkoxypyridine (DARQ) analogs of bedaquiline, including the clinical candidate TBAJ-876 [1]. Researchers focusing on overcoming bedaquiline's limitations—specifically its cardiotoxicity (hERG inhibition) and high lipophilicity—should procure this compound. As demonstrated by TBAJ-876, this scaffold can yield molecules with 10-fold greater antimycobacterial potency (MIC90 of 4 ng/mL vs. 40 ng/mL) and a significantly improved safety and ADME profile [2][3].

Development of Novel Tubulin Polymerization Inhibitors for Oncology

The trimethoxypyridine core is a recognized pharmacophore for targeting the colchicine binding site on tubulin [4]. A study on related derivatives showed that this class of compounds can inhibit tubulin polymerization with greater potency than colchicine (IC50 of 8.92 nM vs. 9.85 nM) [4]. Procuring (2,3,6-Trimethoxypyridin-4-yl)methanol is therefore a strategic choice for medicinal chemistry teams building focused libraries to identify new anticancer agents that arrest cell division at the G2/M phase and induce apoptosis.

Medicinal Chemistry for Targeting the Mycobacterial F1FO-ATP Synthase

For programs investigating inhibitors of the mycobacterial F1FO-ATP synthase, (2,3,6-Trimethoxypyridin-4-yl)methanol provides a direct entry point to a validated, high-resolution structural biology tool. The cryo-EM structure of TBAJ-876 bound to the ATP synthase FO domain confirms the binding mode of this core [5]. This allows for rational, structure-based drug design efforts to further optimize potency, selectivity, or pharmacokinetic properties of new ATP synthase inhibitors.

Process Chemistry and Scalable Synthesis Development

Given the demonstrated scalability of the TBAJ-876 synthesis via continuous flow methods [6], this compound is a relevant substrate for academic and industrial process chemistry groups. It can be used to study and optimize the large-scale synthesis of complex, functionalized pyridines, serving as a model substrate for developing robust, high-yielding methodologies for advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3,6-Trimethoxypyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.